molecular formula C19H24O3 B588508 4-Methoxy Estrone-13C,d3 CAS No. 1217437-34-7

4-Methoxy Estrone-13C,d3

Cat. No. B588508
M. Wt: 304.409
InChI Key: PUEXVLNGOBYUEW-VWXYHFCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy Estrone-13C,d3 is a synthetic estrogenic compound that is chemically modified to contain three deuterium atoms and a carbon-13 isotope . It has an empirical formula of 13CC18D3H21O3 and a molecular weight of 304.40 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy Estrone-13C,d3 can be represented by the SMILES string [2H]13C([2H])Oc1c(O)ccc2C3CC[C@@]4©C(CCC4=O)C3CCc12 .


Physical And Chemical Properties Analysis

4-Methoxy Estrone-13C,d3 has a molecular weight of 284.4 g/mol, a melting point of 167-169°C, and a boiling point of 441.3°C at 760 mmHg .

Scientific Research Applications

Synthesis and Biodistribution

Studies have synthesized novel estrone derivatives, including those labeled with radioisotopes, to explore their therapeutic potentials against estrogen receptor-rich tumors. Such derivatives, including methoxy-estrone variants, have shown receptor-mediated uptake in target organs, highlighting their potential in targeted cancer therapy (Enginar et al., 2005).

Receptor-Binding Studies

Research on the receptor-binding characteristics of estrone derivatives, including methoxy and d-homoestrones, has provided insights into their selective interactions with estrogen receptors. These interactions are critical for understanding the role of estrogenic compounds in cellular processes and their potential therapeutic applications (Wölfling et al., 2003).

Quantification in Biological Samples

Advancements in liquid chromatography-mass spectrometry have enabled the simultaneous quantification of endogenous estrogens and their metabolites, including methoxy derivatives, in human urine. This is crucial for studying estrogen metabolism and its implications for diseases such as cancer (Xu et al., 2004).

Estrogen Metabolism and Cancer

Certain estrone derivatives, particularly those modified at the A-ring, have shown potential as anticancer agents. For example, 2-methoxy estrone derivatives have been studied for their ability to induce mitotic arrest, apoptosis, and microtubule assembly disruption in human breast cancer cells, highlighting their therapeutic potential (MacCarthy-Morrogh et al., 2000).

Safety And Hazards

Personal precautions, protective equipment, and emergency procedures for handling 4-Methoxy Estrone-13C,d3 include avoiding inhalation of dusts and substance contact, ensuring adequate ventilation, and evacuating the danger area .

properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i2+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEXVLNGOBYUEW-VWXYHFCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746289
Record name 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-13C,d3-estrone

CAS RN

1217437-34-7
Record name 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217437-34-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.